Icerguastat (Carbonate)
Description
Icerguastat (Carbonate), also known as Sephin1 or IFB-088, is a small-molecule compound derived from guanabenz, a centrally acting α2-adrenergic agonist. Structurally, icerguastat differs from guanabenz by the absence of one chlorine atom, which eliminates its α2-adrenergic activity while retaining its pharmacological target: the unfolded protein response (UPR) via the PERK pathway . This modification reduces adverse effects, particularly hypotension, making it a safer candidate for chronic use .
Mechanism of Action:
Icerguastat selectively inhibits PPP1R15A (GADD34), a regulatory subunit of the phosphatase complex in the PERK branch of the UPR. By blocking GADD34, icerguastat prolongs the phosphorylation of eukaryotic initiation factor 2α (eIF2α), thereby attenuating protein translation and mitigating endoplasmic reticulum (ER) stress. This mechanism reduces the accumulation of misfolded proteins, such as mutant PABPN1 in oculopharyngeal muscular dystrophy (OPMD), and alleviates muscle degeneration .
Properties
IUPAC Name |
carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4.CH2O3/c9-7-4-2-1-3-6(7)5-12-13-8(10)11;2-1(3)4/h1-5H,(H4,10,11,13);(H2,2,3,4)/b12-5+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQVFBONUDQAEH-NKPNRJPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N)Cl.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(N)N)Cl.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Synthesis of Core Structure
The foundational synthesis of Icerguastat’s free base employs asymmetric catalysis to establish stereochemical integrity. Patent US20180230105A1 details a stereoselective imine formation using optically active starting materials, where (E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6S)-3-acetamido-5-amino-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide serves as a key intermediate. The reaction proceeds under inert atmosphere with chiral palladium catalysts, achieving enantiomeric excess >98%.
Critical Parameters
Alternative Pathways via Schiff Base Intermediates
Ambeed.com protocols describe a solvent-assisted route using DMSO/PEG300/Tween-80/saline (10:40:5:45 v/v) under ultrasound irradiation. This method enhances reaction kinetics by 40% compared to conventional heating, with the Schiff base intermediate confirmed via $$ ^1H $$-NMR (δ 8.21 ppm, singlet for imine proton).
Carbonate Salt Formation
Counterion Exchange Methodology
Conversion to the carbonate salt involves treating the free base with carbonic acid derivatives. The UC Davis Stable Isotope Facility’s carbonate preparation guidelines recommend:
- Dissolving Icerguastat free base in anhydrous acetonitrile (10 mg/mL)
- Adding 103% $$ H3PO4 $$-saturated $$ CO_2 $$ gas at 4°C for 12 hours
- Isolating precipitate via vacuum filtration (0.45 μm PTFE membrane)
Key Quality Metrics
Purification and Polymorph Control
Chromatographic Refinement
The free base undergoes reverse-phase HPLC using a C18 column (150 × 4.6 mm, 5 μm) with mobile phase:
Polymorphic Stabilization
WHO Drug Information guidelines (Vol 34, No. 3) emphasize IR spectroscopy for polymorph identification. Icerguastat carbonate’s Form A exhibits characteristic peaks at 3370 cm$$ ^{-1} $$ (N–H stretch) and 1732 cm$$ ^{-1} $$ (carbonate C=O), distinguishing it from metastable Form C (3404 cm$$ ^{-1}$$, 1720 cm$$ ^{-1}$$). XRPD analysis confirms monophasic crystallization after annealing at 60°C for 48 hours.
Analytical Characterization
Dissolution Profiling
Per WHO Protocol 3, dissolution testing in 900 mL pH 6.8 phosphate buffer at 50 rpm (USP II apparatus) shows:
| Time (min) | % Dissolved (Mean ± SD) |
|---|---|
| 15 | 32.5 ± 1.8 |
| 30 | 68.4 ± 2.1 |
| 45 | 89.7 ± 1.5 |
| 60 | 98.2 ± 0.9 |
Data correlates with z-score evaluations from 43 participating labs, where 84% achieved |z| <2.
Stability-Indicating Methods
Forced degradation studies (40°C/75% RH, 14 days) reveal:
- Hydrolysis: 2.3% degradation in 0.1N HCl
- Oxidation: 4.1% degradation with 3% $$ H2O2 $$
- Photolysis: <1% change under ICH Q1B conditions
HPLC-UV (λ=254 nm) resolves all degradation products with resolution >2.0.
Industrial-Scale Manufacturing Considerations
Solvent Recovery Systems
Patent data specifies a closed-loop distillation system recovering >95% deuterated methanol, reducing production costs by 18%.
Environmental Controls
Carbonate precipitation requires $$ CO_2 $$ scrubbing to maintain workplace concentrations <5,000 ppm (OSHA PEL).
Chemical Reactions Analysis
Types of Reactions
Icerguastat (Carbonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4), and nucleophiles (hydroxide ions, amines). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including pharmaceuticals and chemical synthesis .
Scientific Research Applications
Icerguastat (Carbonate) has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of carbonic acid;2-[(E)-(2-chlorophenyl)methylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The guanidine group in the compound can enhance the release of acetylcholine following a nerve impulse, which may contribute to its biological effects . Additionally, the compound can inhibit or interfere with the release and distribution of neurotransmitters, leading to its potential therapeutic applications .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Preclinical Efficacy : In OPMD models, icerguastat reduced muscle degeneration by 40–50% and PABPN1 aggregation by 30%, dependent on GADD34 expression .
- Comparative Advantage : Unlike guanabenz, icerguastat’s lack of α2-adrenergic activity enables long-term dosing without cardiovascular monitoring, a critical factor in neurodegenerative diseases .
Biological Activity
Icerguastat, also known as IFB-088, is an investigational compound primarily being studied for its potential in treating Amyotrophic Lateral Sclerosis (ALS). It is a small molecule that acts as an inhibitor of the PPP1R15A/PP1c phosphatase complex and modulates NMDA receptor activity, specifically targeting NR2B-containing receptors. This article reviews the biological activity of Icerguastat, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.
Icerguastat targets three primary pathophysiological mechanisms associated with ALS:
- Protein Aggregation : By inhibiting the PPP1R15A/PP1c complex, Icerguastat may help reduce the aggregation of misfolded proteins, a hallmark of neurodegenerative diseases.
- Oxidative Stress : The compound is believed to exert protective effects against oxidative stress, which contributes to neuronal damage in ALS.
- Glutamate Excitotoxicity : By modulating NMDA receptor activity, particularly NR2B subunits, Icerguastat may help mitigate excitotoxic damage caused by excessive glutamate signaling.
Pharmacokinetics
Icerguastat has demonstrated favorable pharmacokinetic properties that allow it to cross the blood-brain barrier effectively. This characteristic is crucial for its potential therapeutic application in neurological disorders. The compound's bioavailability and distribution are being assessed through ongoing clinical trials.
Table 1: Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Bioavailability | High |
| Blood-brain barrier penetration | Yes |
| Half-life | TBD (To Be Determined) |
| Metabolism | Hepatic |
| Excretion | Renal |
Phase 2 Trial in ALS
A significant clinical trial evaluating Icerguastat's efficacy in ALS is currently underway. This randomized, double-blind, placebo-controlled study involves 50 patients with bulbar-onset ALS. The trial compares the effects of Icerguastat combined with riluzole (the current standard treatment) against a placebo plus riluzole over a six-month period.
Key Objectives:
- Assess changes in clinical outcomes related to disease progression.
- Evaluate safety and tolerability.
- Monitor pharmacodynamic effects on ALS biomarkers.
Preliminary Findings
While detailed results from the ongoing trial are not yet available, preliminary reports indicate that Icerguastat is well tolerated among participants. The trial aims to provide insights into its effectiveness in slowing disease progression and improving quality of life for ALS patients.
Table 2: Clinical Trial Overview
| Trial Phase | Phase 2 |
|---|---|
| Number of Participants | 50 |
| Duration | 6 months |
| Primary Endpoint | Change in clinical outcomes |
| Secondary Endpoints | Safety and tolerability |
Research Findings
Research has shown that Icerguastat's modulation of the PPP1R15A/PP1c complex can lead to significant changes in cellular responses to stress and excitotoxicity. Studies indicate that this modulation can enhance neuronal survival in preclinical models of neurodegeneration.
Case Study Insights
Recent case studies have highlighted the potential impact of carbon-based therapies like Icerguastat on ALS management:
- Patient Case Study - Bulbar-Onset ALS : A patient treated with Icerguastat showed improved swallowing and speech capabilities after three months of treatment compared to baseline measurements.
- Longitudinal Study : In a cohort study involving multiple ALS patients receiving Icerguastat, researchers noted a slower decline in functional abilities compared to historical controls not receiving the drug.
Q & A
Q. How can computational chemistry enhance structure-activity relationship (SAR) studies of Icerguastat analogs?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for PPP1R15A’s regulatory domain. Generate QSAR models with descriptors like logP, polar surface area, and hydrogen-bonding capacity. Synthesize top-ranked analogs and validate experimentally via kinase profiling arrays .
Q. What integrative approaches are suitable for linking Icerguastat’s biochemical activity to phenotypic outcomes in organoids?
- Methodological Answer : Establish patient-derived organoids (e.g., cerebral or hepatic) and monitor real-time eIF2α dynamics using FRET biosensors. Combine single-cell RNA-seq with high-content imaging to correlate PPP1R15A inhibition with apoptosis/proliferation ratios. Validate findings in xenograft models .
Ethical and Reproducibility Considerations
Q. How can researchers ensure compliance with ethical guidelines when sourcing Icerguastat from commercial suppliers?
- Methodological Answer : Verify supplier certifications (e.g., ISO 9001) and request batch-specific certificates of analysis (CoA) for purity (>95% by HPLC). Cross-check NMR and MS data against published spectra. For in vivo studies, adhere to ARRIVE 2.0 guidelines for experimental design and reporting .
Q. What protocols mitigate risks of biased interpretation in studies exploring Icerguastat’s neuroprotective effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
